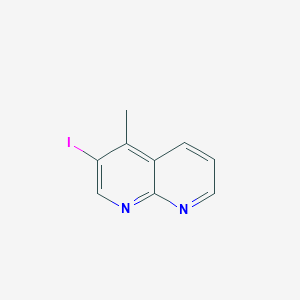

3-Iodo-4-methyl-1,8-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodo-4-methyl-1,8-naphthyridine is a chemical compound with the molecular formula C9H7IN2. It has a molecular weight of 270.07 . This compound is a solid in its physical form .

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives, including this compound, has been a subject of interest in recent years. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7IN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Catalytic Applications

1,8-Naphthyridine derivatives are utilized in catalytic processes due to their ability to facilitate various chemical reactions. For example, ruthenium complexes bearing 1,8-naphthyridine ligands have been shown to catalyze water oxidation, a crucial reaction for sustainable energy production. These complexes demonstrate significant oxygen evolution activity, indicating the potential of naphthyridine derivatives in enhancing catalytic efficiency and environmental sustainability (R. Zong & R. Thummel, 2005).

Organic Photovoltaics

In the field of organic electronics, naphthyridine-based compounds have been explored as non-fullerene acceptors for organic solar cells (OSCs). These materials show promise for high-performance OSCs due to their broad absorption, high electron mobility, and efficient power conversion efficiency. Such applications highlight the potential of naphthyridine derivatives in improving renewable energy technologies and contributing to the development of more efficient and sustainable energy sources (Jingshuai Zhu et al., 2018).

Chemical Synthesis and Modification

Naphthyridine derivatives serve as key intermediates and building blocks in the synthesis of complex molecules. Their reactivity and structural diversity make them valuable in creating a wide range of chemical entities with potential applications in medicinal chemistry and material science. For instance, the synthesis and structural modification of naphthyridines through reactions like the Friedlander synthesis are crucial for developing new compounds with desired properties and functions (K. Mogilaiah et al., 2006).

Fluorescent Probes and Sensors

Some naphthyridine derivatives exhibit fluorescence properties that can be harnessed in the development of fluorescent probes and sensors. These compounds can interact with various biological and chemical targets, enabling their detection and quantification in complex matrices. The application of naphthyridine-based sensors for detecting DNA or metal ions exemplifies their utility in bioanalytical chemistry and environmental monitoring (K. Okuma et al., 2017).

Material Science

In material science, naphthyridine derivatives have been used to fabricate fluorescent crystals and co-crystals with unique photophysical properties. These materials find applications in optoelectronics, photonics, and as components in light-emitting devices. Their ability to form crystalline structures with tailored emission properties underscores the versatility of naphthyridine derivatives in designing new materials for advanced technological applications (F. Grepioni et al., 2015).

Direcciones Futuras

The future directions in the research and development of 3-Iodo-4-methyl-1,8-naphthyridine and similar compounds could involve further exploration of their synthesis methods, reactivity, and potential applications. Given the biological activities of 1,8-naphthyridine derivatives, there could be potential for further investigation into their medicinal chemistry applications .

Propiedades

IUPAC Name |

3-iodo-4-methyl-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFNQHZRGGYNJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC=C1I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2650605.png)

![2-Cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2650607.png)

![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2650616.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2650619.png)

![N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2650621.png)

![N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650623.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2650624.png)